molecular formula C18H19F3N2O3S B3476889 1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine

1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No.: B3476889
M. Wt: 400.4 g/mol
InChI Key: DRICNOUPKNNCRZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2-(trifluoromethyl)benzenesulfonyl chloride.

    Formation of Intermediate: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)benzenesulfonyl chloride to form an intermediate sulfonamide.

    Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the trifluoromethylphenylsulfonyl group, resulting in different chemical and biological properties.

    1-(2-Trifluoromethylphenyl)piperazine: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.

    4-(Trifluoromethyl)phenylsulfonylpiperazine: Lacks the methoxyphenyl group, affecting its overall chemical behavior.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-26-15-8-6-14(7-9-15)22-10-12-23(13-11-22)27(24,25)17-5-3-2-4-16(17)18(19,20)21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRICNOUPKNNCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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